molecular formula C16H23FN2O2 B12594467 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12594467
M. Wt: 294.36 g/mol
InChI Key: INMJHVDGOWMVNG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperazine ring substituted with a 4-fluoro-benzyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-fluoro-benzyl chloride with piperazine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluoro-benzyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-benzyl-piperazine: Lacks the tert-butyl ester group.

    Benzyl-piperazine: Lacks the fluoro substitution.

    Piperazine-1-carboxylic acid tert-butyl ester: Lacks the benzyl group.

Uniqueness

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the combination of the fluoro-benzyl group and the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3

InChI Key

INMJHVDGOWMVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F

Origin of Product

United States

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